8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Overview
Description
8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways and molecular targets can vary, but they often involve modulation of biochemical processes at the cellular level.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 3-(4-Fluorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Spirotetramat
Uniqueness
8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[45]decane-2,4-dione is unique due to its specific spirocyclic structure and the presence of both chloro and fluoro substituents
Properties
IUPAC Name |
8-(2-chloro-4-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3/c23-18-14-16(24)6-7-17(18)19(28)26-12-9-22(10-13-26)20(29)27(21(30)25-22)11-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNFBCFKRZKBRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201128065 | |
Record name | 8-(2-Chloro-4-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201128065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021032-52-9 | |
Record name | 8-(2-Chloro-4-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1021032-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(2-Chloro-4-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201128065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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